6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazinone derivative characterized by a fused tricyclic system. Its structure includes:
- 6-ethyl group: A short alkyl chain at position 6, which may enhance lipophilicity and influence metabolic stability.
- 9-(4-fluorophenyl) substituent: A fluorine atom at the para position of the phenyl ring, a common pharmacophore in medicinal chemistry to modulate electronic effects and bioavailability .
- 4-phenyl group: Aromatic substitution at position 4, contributing to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C25H20FNO3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
6-ethyl-9-(4-fluorophenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20FNO3/c1-2-16-12-21-20(17-6-4-3-5-7-17)13-23(28)30-25(21)22-14-27(15-29-24(16)22)19-10-8-18(26)9-11-19/h3-13H,2,14-15H2,1H3 |
InChI Key |
IOOIUGGPKMXQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=C1OCN(C3)C4=CC=C(C=C4)F)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-aminophenol to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the oxazine ring. Subsequent reactions with ethyl and phenyl groups under controlled conditions complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling temperature and pH, and employing advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxazine ring, potentially converting it into a more saturated structure.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated oxazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The 4-phenyl substitution is less common than 2-phenyl or 3,4-dimethyl substitutions in similar derivatives .
Physicochemical Properties
Key Observations :
Biological Activity
The compound 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic derivative belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity based on available literature, including synthesis methods, biological assays, and structure-activity relationships.
Chemical Structure and Synthesis
The chemical structure of the compound includes a chromeno framework with ethyl and fluorophenyl substituents. The synthesis typically involves multi-step reactions that include the condensation of appropriate aromatic and aliphatic precursors under controlled conditions. For example, one synthesis method involves the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of a catalyst like p-toluenesulfonic acid to yield the desired oxazine structure .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromeno[8,7-e][1,3]oxazines exhibit significant antimicrobial properties. For instance, compounds structurally similar to 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one were tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds possess potent antibacterial activity comparable to conventional antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound class has also been investigated. A study focusing on structural analogs indicated that they could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds containing the oxazine moiety were shown to disrupt microtubule dynamics, leading to increased cytotoxicity against several cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be attributed to specific structural features:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Ethyl Group : The ethyl substituent at position 6 contributes to increased steric bulk which can influence receptor interactions.
Table 1 summarizes key findings from SAR studies related to this compound.
| Compound Structure | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| Base Compound | 32 (E. coli) | 15 (HeLa cells) |
| Fluorinated Analog | 16 (E. coli) | 10 (HeLa cells) |
| Ethyl Substituted | 20 (S. aureus) | 12 (MCF7 cells) |
Case Studies
Several case studies have highlighted the therapeutic potential of chromeno[8,7-e][1,3]oxazines:
- Case Study on Antimicrobial Efficacy : A series of derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the phenyl ring significantly enhanced antibacterial properties.
- Case Study on Cancer Cell Lines : In vitro studies demonstrated that compounds with similar scaffolds induced apoptosis in breast cancer cell lines through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
